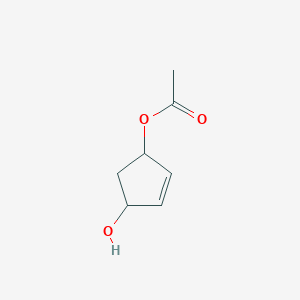

4-Hydroxycyclopent-2-en-1-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxycyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDYOKVVRXZCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60410-18-6 | |

| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxycyclopent 2 En 1 Yl Acetate

Total Synthesis Approaches to the Cyclopentene (B43876) Core.

The construction of the fundamental cyclopentene structure is a key challenge in the synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate (B1210297). Various methods have been developed to create this five-membered ring with the requisite functionality for further elaboration.

Photo-oxidation of Cyclopentadiene-Based Routes.

One approach to synthesizing key precursors for cyclopentenoid compounds involves the photo-oxidation of cyclopentadiene (B3395910). This method utilizes singlet oxygen, which can be generated using a photosensitizer such as 5,10,15,20-tetraphenylporphyrin (TPP) under irradiation, for instance with a blue LED. The reaction of singlet oxygen with cyclopentadiene can lead to the formation of allylic oxidation products, providing a straightforward and cost-effective pathway to important building blocks for natural product synthesis researchgate.net. Cyclopentadiene itself is a highly reactive diene for Diels-Alder reactions, a property that is central to many synthetic strategies involving this starting material raineslab.comnih.gov. The dimerization of cyclopentadiene to dicyclopentadiene is a well-known reversible reaction, with the monomer being regenerated by heating nih.gov. This reactivity allows for the controlled generation and use of cyclopentadiene in various cycloaddition and oxidation reactions to form the cyclopentene core ucsb.edursc.org.

Ring-Closing Metathesis (RCM) Strategies.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including the cyclopentene core of 4-Hydroxycyclopent-2-en-1-yl acetate. This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, facilitates the intramolecular cyclization of a diene to form a cycloalkene and a volatile byproduct like ethylene wikipedia.orgorganic-chemistry.org. The thermodynamic driving force for the reaction is often the removal of this gaseous byproduct organic-chemistry.org.

RCM is particularly advantageous due to its tolerance of a wide range of functional groups and its ability to form rings of various sizes, with 5- to 7-membered rings being the most common wikipedia.org. The development of more active and stable second-generation Grubbs' catalysts has further expanded the scope of RCM in complex molecule synthesis organic-chemistry.org. In the context of this compound synthesis, RCM can be employed to cyclize an appropriately substituted acyclic precursor, thereby efficiently constructing the desired five-membered ring. The choice of solvent can influence the efficiency of RCM reactions rsc.org. The application of RCM has been significant in drug discovery and process chemistry for the synthesis of macrocycles and other complex cyclic systems drughunter.comresearchgate.net.

Chiral Pool Approaches to Cyclopentenoid Precursors.

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in asymmetric synthesis wikipedia.orgescholarship.orgnih.gov. This strategy is highly efficient as it incorporates pre-existing stereocenters into the target molecule, avoiding the need for de novo asymmetric induction or resolution steps wikipedia.org.

For the synthesis of cyclopentenoid precursors, compounds from the chiral pool can be elaborated through a series of chemical transformations to construct the desired cyclopentene ring system with the correct stereochemistry. For example, chiral terpenes are frequently utilized as starting points for the synthesis of complex natural products nih.gov. The inherent chirality of the starting material is transferred throughout the synthetic sequence, ultimately leading to an enantiomerically pure product. This approach is particularly valuable when the target molecule shares structural features with an abundant natural product wikipedia.orgyoutube.com.

Enantioselective Reduction of Hydroxycyclopentenones.

A key strategy for introducing the desired stereochemistry in the synthesis of this compound and its precursors is the enantioselective reduction of a prochiral ketone, specifically a hydroxycyclopentenone. This transformation establishes a chiral center at the hydroxyl-bearing carbon.

One notable method for this reduction is the Noyori asymmetric reduction, which typically employs a ruthenium catalyst complexed with a chiral ligand acs.orgresearchgate.net. This method is known for its high enantioselectivity and has been successfully applied to the synthesis of protected 4-hydroxycyclopentenones, which are important intermediates acs.orgresearchgate.net. The choice of the enantiomer of the chiral ligand dictates which enantiomer of the product is formed, allowing for access to both (R)- and (S)-configurations acs.org.

Biocatalytic reductions using enzymes also offer a green and highly selective alternative. Various microorganisms and isolated enzymes have been shown to reduce the carbonyl group of cyclopentenones with high enantioselectivity, providing access to optically active 4-hydroxycyclopentenones nih.gov. These enzymatic methods are advantageous due to their mild reaction conditions and high degree of stereocontrol.

Stereoselective and Asymmetric Synthesis Strategies.

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, stereoselective and asymmetric strategies are employed to control the configuration of the hydroxyl and acetate groups.

Enzymatic Desymmetrization of Meso-Compounds.

Enzymatic desymmetrization of meso-compounds is a highly effective strategy for the asymmetric synthesis of this compound. This approach starts with a symmetric meso-precursor, such as cis-3,5-diacetoxy-1-cyclopentene (B1631268), and utilizes an enzyme to selectively hydrolyze or transesterify one of the two enantiotopic functional groups. This process breaks the symmetry of the starting material, leading to a chiral, non-racemic product.

Lipases are commonly employed for this purpose due to their stereoselectivity and broad substrate tolerance. For instance, Novozym-435®, an immobilized form of Candida antarctica lipase (B570770) B, has been used to catalyze the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene via transesterification with methanol (B129727) in methyl tert-butyl ether (MTBE) researchgate.net. This method can produce (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in high isolated yield and with excellent enantiomeric excess researchgate.net.

Similarly, lipases immobilized on superparamagnetic nanocomposites have been developed for the enantioselective desymmetrization of meso-cyclopent-2-en-1,4-diacetate. These biocatalysts can be easily recovered from the reaction mixture using a magnet and reused for multiple cycles without significant loss of activity researchgate.netresearchgate.net. The choice of enzyme and reaction conditions, such as the acyl donor and solvent, can be optimized to achieve high yields and enantioselectivity researchgate.net. The kinetic resolution of racemic 4-hydroxycyclopentenone derivatives through enzymatic acylation or hydrolysis is another related strategy to access enantiopure building blocks acs.orgresearchgate.net.

Table 1: Enzymatic Desymmetrization of Meso-Cyclopentene Derivatives

| Enzyme | Substrate | Reaction Type | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Novozym-435® | cis-3,5-Diacetoxy-1-cyclopentene | Transesterification | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95 | >99 |

| Lipozyme®/Chirazyme® | meso-cyclopenten-1,4-diol | Transesterification | 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate | >60 | >98 |

| PFL immobilized nanocomposites | meso-cyclopent-2-en-1,4-diacetate | Desymmetrization | 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate | - | - |

| CRL immobilized nanocomposites | meso-cyclopent-2-en-1,4-diacetate | Desymmetrization | (±)-4-hydroxycyclopent-2-en-1-yl acetate | - | ~0 |

Lipase-Catalyzed Transesterification for Enantioselective Production

Lipase-catalyzed transesterification is a highly effective method for the enantioselective production of this compound. This process typically involves the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene. One of the most successful biocatalysts for this transformation is Novozym-435®, an immobilized form of lipase B from Candida antarctica (CAL-B). researchgate.net

In a key study, the enzymatic transesterification of the diacetate with methanol was carried out in methyl tert-butyl ether (MTBE) at 5 °C using Novozym-435®. researchgate.net This process yielded the enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with an isolated yield of 95% and an enantiomeric excess (e.e.) greater than 99%. researchgate.net The use of vinyl acetate as both a solvent and an acyl donor has also been reported with CAL-B for similar resolutions. nih.gov The high degree of enantioselectivity is a significant advantage of using lipases like CAL-B in these synthetic routes. acs.orgresearchgate.net

| Enzyme | Substrate | Acyl Donor/Solvent | Product | Yield | Enantiomeric Excess (e.e.) |

| Novozym-435® (CAL-B) | cis-3,5-Diacetoxy-1-cyclopentene | Methanol in MTBE | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95% | >99% |

| Lipase B from Candida antarctica (CAL-B) | Racemic quinolone derivative | Vinyl acetate | (R)-acetate | 36% | 96% |

Biocatalytic Hydrolysis of Prochiral Diacetates

Biocatalytic hydrolysis offers an alternative enzymatic route to this compound, starting from the same prochiral diacetate, cis-3,5-diacetoxycyclopent-1-ene. This "meso-trick" strategy is effective for accessing specific enantiomers of the target molecule. nih.gov Lipases from various sources have been screened for this purpose, with notable differences in their enantioselectivity. nih.govresearchgate.net

For instance, lipases from Pseudomonas fluorescens (PFL) have been shown to afford enantiopure (1S,4R)-4-hydroxycyclopent-2-enyl acetate through the hydrolysis of the meso-diacetate. nih.gov In contrast, lipase from Candida rugosa (CRL) was found to be poorly enantioselective in the same reaction. nih.gov Metagenomic libraries have also been explored to identify novel esterases with high selectivity for this hydrolysis, leading to the identification of enzymes that can produce either the (-)-(3S,5R)-monoacetate or its (+) enantiomer in enantiopure form, surpassing the performance of traditional pig liver esterase (PLE). researchgate.net

| Enzyme | Substrate | Product | Enantioselectivity |

| Pseudomonas fluorescens lipase (PFL) | meso-cyclopent-2-en-1,4-diacetate | (1S,4R)-4-hydroxycyclopent-2-enyl acetate | High (enantiopure) |

| Candida rugosa lipase (CRL) | meso-cyclopent-2-en-1,4-diacetate | (1S,4R)-4-hydroxycyclopent-2-enyl acetate | Poor |

| Pig Liver Esterase (PLE) | cis-3,5-diacetoxycyclopent-1-ene | (-)-(3S,5R)-monoacetate | Good |

| Metagenome-derived esterases | cis-3,5-diacetoxycyclopent-1-ene | (+)- or (-)-monoacetate | Excellent |

Optimization of Enzymatic Reaction Parameters (e.g., pH, solvent, temperature)

The efficiency and selectivity of enzymatic reactions are highly dependent on reaction parameters such as pH, solvent, and temperature. For the synthesis of this compound, optimizing these conditions is crucial for achieving high yields and enantiomeric excess.

In the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene using an immobilized lipase from Candida antarctica (CAL-B), the reaction was performed at a controlled temperature of 5 °C. researchgate.net The choice of solvent is also critical; methyl tert-butyl ether (MTBE) was found to be an effective medium for this transesterification, leading to a 95% yield and >99% e.e. researchgate.net In other systems involving biocatalytic hydrolysis, reactions are often conducted in two-liquid-phase systems, such as hexane and water, to facilitate the interaction between the enzyme and the substrate. nih.gov The optimal pH for lipase activity is generally around neutral to slightly alkaline, with one study noting an optimum pH of 7.5 for an immobilized lipase used for the desymmetrization of the same diacetate precursor. researchgate.net The stability of enzymes like lipases in organic solvents is a key advantage, allowing for a broader range of reaction conditions. nih.govepa.gov

| Parameter | Optimal Condition/Observation | Impact |

| Temperature | 5 °C (Novozym-435®) | Maximizes enantioselectivity and yield researchgate.net |

| Solvent | Methyl tert-butyl ether (MTBE) | High yield (95%) and e.e. (>99%) researchgate.net |

| pH | 7.5 (immobilized CAL-B) | Optimum enzyme activity researchgate.net |

| System | Two-liquid-phase (hexane/water) | Facilitates enzyme-substrate interaction nih.gov |

Enzyme Immobilization and Reusability Studies

Immobilization is a key strategy to enhance the stability and reusability of enzymes, making biocatalytic processes more economically viable. nih.govmdpi.com For the synthesis of this compound, immobilized enzymes, particularly lipases, are frequently employed.

Novozym-435®, which is CAL-B immobilized on a macroporous acrylic resin, is a widely used commercial biocatalyst. researchgate.netrsc.org In the transesterification of cis-3,5-diacetoxy-1-cyclopentene, the recovered Novozym-435® could be reused for more than 10 cycles without any loss in yield or selectivity. researchgate.net Lipases from Pseudomonas fluorescens (PFL) have also been immobilized on core-shell superparamagnetic nanoparticles. nih.gov Studies comparing physically adsorbed versus chemically immobilized PFL showed that the chemically bound enzyme was significantly more stable, retaining its activity over multiple cycles, whereas the physically adsorbed enzyme's activity dropped by over 50% after just two cycles. nih.gov This demonstrates the importance of the immobilization method for long-term operational stability. nih.govnih.gov

| Enzyme/Support | Immobilization Method | Reusability | Outcome |

| Novozym-435® (CAL-B on acrylic resin) | Interfacial activation | >10 cycles | No loss in yield or selectivity researchgate.net |

| P. fluorescens lipase on nanoparticles | Physical adsorption | 2 cycles | Activity decreased by >50% nih.gov |

| P. fluorescens lipase on nanoparticles | Chemical functionalization | Multiple cycles | Much more stable than physically adsorbed nih.gov |

Metal-Catalyzed Asymmetric Allylic Substitution

Metal-catalyzed reactions provide a powerful alternative to enzymatic methods for creating chiral centers. Asymmetric allylic substitution (AAA), particularly with palladium catalysts, is a well-established method for constructing C-C and C-heteroatom bonds with high enantioselectivity. This approach has been applied to the synthesis of chiral cyclopentene derivatives.

The synthesis of chiral cyclopentadienes has been achieved via palladium-catalyzed asymmetric allylation of sodium cyclopentadienide, reaching up to 98% e.e. researchgate.net This demonstrates the potential of using palladium catalysis to control stereochemistry in cyclopentene systems. The general mechanism involves the formation of a π-allyl palladium complex from an allylic substrate. nih.gov A chiral ligand coordinated to the palladium center then directs the stereoselective attack of a nucleophile. nih.gov While not directly synthesizing this compound, these methods establish a precedent for creating chiral cyclopentenyl scaffolds that can be further functionalized. nih.govacs.org The development of enantioselective three-component Heck/amination cascades using cyclic dienes also showcases the ability of palladium catalysis to install functional groups on a cyclopentene ring with precise stereochemical control. acs.org

Asymmetric Hydrogenation and Kinetic Resolution of Racemic Intermediates

Asymmetric hydrogenation is a robust method for the enantioselective reduction of prochiral olefins or ketones to generate chiral alcohols. acs.orgnih.gov This technique can be applied to cyclopentenone precursors to furnish chiral hydroxycyclopentanone intermediates, which can then be converted to the target molecule.

Kinetic resolution, on the other hand, involves the separation of a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org An efficient asymmetric hydrogenation of racemic α-aryl-β-ethoxycarbonyl cyclopentanones has been reported using a chiral iridium catalyst, proceeding via a dynamic kinetic resolution (DKR). acs.orgnih.gov In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single stereoisomer. Similarly, chiral ruthenium catalysts have been used for the dynamic kinetic resolution of β-keto sulfonamides via transfer hydrogenation, affording α-substituted β-hydroxyl sulfonamides with excellent diastereo- and enantioselectivities. rsc.org These DKR processes are highly effective for producing chiral alcohols from racemic ketones, a strategy applicable to the synthesis of precursors for this compound. acs.orgnih.govrsc.org

Organocatalytic Approaches to Chiral Cyclopentene Scaffolds

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. mdpi.com These methods have been successfully applied to the construction of complex and densely functionalized chiral cyclopentane (B165970) and cyclopentene rings. rsc.orgnih.govnih.gov

One approach involves the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.govnih.govacs.org This cascade process, which can involve a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular reaction, affords highly functionalized cyclopentanones with excellent enantioselectivities. nih.govnih.govacs.org Another strategy is the organocatalytic enantioselective rearrangement of nitro-vinylcyclopropylacetaldehydes, which proceeds through a donor-acceptor cyclopropane intermediate to form substituted nitrocyclopentenes with high stereocontrol. researchgate.net These chiral cyclopentene products can then be transformed into valuable chiral cyclopentenones. researchgate.net Furthermore, the asymmetric desymmetrization of cyclopentene-1,3-diones has been achieved using a chiral phosphoric acid catalyst (H8-TRIP), yielding chiral cyclopentane 1,3-diones with excellent diastereo- and high enantioselectivities. rsc.org These organocatalytic methods provide versatile and efficient routes to chiral cyclopentene building blocks essential for more complex syntheses. organic-chemistry.orgdicp.ac.cn

Continuous Flow Synthesis Techniques for this compound

Continuous flow processing offers numerous advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. A notable example is the multi-step continuous process developed through a partnership between Pfizer and Syncom for the synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. researchgate.net This process integrates photochemical oxidation, acetylation, and biocatalytic desymmetrization in a streamlined sequence. researchgate.net

Photochemical Reactions in Flow Systems

Photochemical reactions are particularly well-suited for continuous flow systems. The high surface-area-to-volume ratio of microreactors ensures uniform and efficient irradiation of the reaction mixture, which can significantly reduce reaction times and improve yields compared to batch processes. In the synthesis of the precursor for this compound, cyclopentadiene undergoes photo-oxidation in methanol at 0 °C. researchgate.net This reaction utilizes a photoinitiator, rose bengal, and is conducted under white light from an LED lamp with compressed air as the oxidant. researchgate.net

Flow chemistry mitigates common issues in photochemistry, such as over-irradiation which can lead to product degradation or the formation of secondary byproducts. researchgate.net The precise control of residence time within the illuminated zone of the flow reactor ensures that the desired transformation occurs efficiently without subsequent unwanted reactions. researchgate.net

Table 1: Parameters for the Continuous Flow Photo-oxidation of Cyclopentadiene

| Parameter | Condition |

| Reactant | Cyclopentadiene |

| Solvent | Methanol |

| Photoinitiator | Rose bengal |

| Light Source | White light LED lamp |

| Oxidant | Compressed air |

| Temperature | 0 °C |

Integration of Biocatalytic Steps in Flow Chemistry

A key step in the synthesis of enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate is the enzymatic desymmetrization of the intermediate, cis-3,5-diacetoxy-1-cyclopentene. researchgate.net This is achieved through a transesterification reaction with methanol, catalyzed by the immobilized lipase Novozym-435®. researchgate.net

Integrating this biocatalytic step into a continuous flow setup offers significant advantages. The use of an immobilized enzyme in a packed-bed reactor (PBR) simplifies the process by allowing for easy separation of the catalyst from the product stream and enables the continuous reuse of the enzyme. researchgate.net In this specific synthesis, the reaction was performed in methyl tert-butyl ether (MTBE) at 5 °C, yielding the enantiomerically pure monoacetate (>99% e.e.) in 95% isolated yield. researchgate.net The enzyme demonstrated high stability and could be reused for more than ten cycles without any discernible loss in activity or selectivity. researchgate.net

Table 2: Biocatalytic Desymmetrization in Flow

| Parameter | Details |

| Substrate | cis-3,5-Diacetoxy-1-cyclopentene |

| Enzyme | Novozym-435® (immobilized lipase) |

| Reaction Type | Transesterification |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Temperature | 5 °C |

| Yield | 95% |

| Enantiomeric Excess (e.e.) | >99% |

| Enzyme Reusability | >10 cycles |

Scalability Considerations for Flow Processes

The transition from laboratory-scale synthesis to industrial production is a critical consideration, and continuous flow processes are inherently more scalable than their batch counterparts. The synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate has been shown to be amenable to scale-up. researchgate.net The entire continuous process was demonstrated on a 6 g·h⁻¹ input scale. researchgate.net Furthermore, the biocatalytic desymmetrization step was successfully conducted on a 10-gram scale, underscoring the process's robustness for producing larger quantities. researchgate.net The ability to operate continuously for extended periods, coupled with efficient catalyst recycling, makes this flow-based approach a cost-effective and sustainable method for manufacturing this important chiral intermediate. researchgate.net

Regioselective Functionalization Approaches

This compound, particularly its enantiopure form (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol, serves as a critical starting material for the synthesis of various biologically active molecules, including carbocyclic nucleosides and prostaglandins (B1171923). sigmaaldrich.com The utility of this compound hinges on the ability to perform regioselective functionalization, modifying one specific site on the molecule while leaving others untouched.

For instance, in the synthesis of carbocyclic nucleoside analogues, which are investigated for their antiviral properties, the cyclopentene ring of the starting material acts as a surrogate for the sugar moiety of natural nucleosides. usu.edunih.govnih.gov The synthesis requires the precise and regioselective introduction of a nucleobase onto the cyclopentenyl scaffold. This transformation is a key step where control of regioselectivity is paramount to achieving the desired molecular architecture and subsequent biological activity. The presence of the hydroxyl and acetate groups on the cyclopentene ring provides handles for further chemical manipulation, allowing for the strategic construction of complex target molecules. sigmaaldrich.com

Reactivity and Reaction Mechanisms of 4 Hydroxycyclopent 2 En 1 Yl Acetate

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group in 4-Hydroxycyclopent-2-en-1-yl acetate (B1210297) is a key site for various chemical modifications. Standard reactions for alcohols, such as esterification, etherification, and oxidation, can be applied to this moiety.

Esterification and Acylation: The hydroxyl group can be readily acylated to form a di-ester. For instance, reaction with acetyl chloride in the presence of pyridine (B92270) can convert the hydroxyl group to a second acetate group. google.com This transformation is often used for protection of the hydroxyl group or for further functionalization. Other acylating agents, such as benzoyl chloride, can also be employed. google.com

Silylation: The hydroxyl group can be protected by conversion into a silyl (B83357) ether. A common reagent for this purpose is tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This silyl ether is stable under many reaction conditions but can be selectively removed when needed.

Oxidation: Oxidation of the secondary alcohol can lead to the corresponding ketone, 4-oxocyclopent-2-en-1-yl acetate. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. orgsyn.org

Derivatization for Analytical Purposes: The hydroxyl group can be derivatized to enhance detection in analytical techniques like HPLC. nih.gov For example, reaction with fluorescent tags or chromophores can be utilized. nih.govrsc.org

Reactions at the Ester Functionality (e.g., Transesterification)

The acetate group of 4-Hydroxycyclopent-2-en-1-yl acetate can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding diol, cis-cyclopent-2-ene-1,4-diol, under either acidic or basic conditions. Enzymatic hydrolysis offers a highly selective method for this transformation. For example, lipases, such as those from Candida antarctica (Novozym-435®) or wheat germ, can catalyze the hydrolysis of the acetate group. orgsyn.orgresearchgate.net This enzymatic approach is particularly valuable for achieving high enantioselectivity in kinetic resolutions. acs.org

Transesterification: This reaction involves the exchange of the acetyl group with another acyl group from an alcohol. Enzymatic transesterification has proven to be a highly efficient and stereoselective method. For instance, the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (B1631268) to produce enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate can be achieved via transesterification with methanol (B129727) in the presence of Novozym-435®. researchgate.netfao.org This reaction yields the desired product in high enantiomeric excess and isolated yield. researchgate.net The enzyme can often be recovered and reused multiple times without significant loss of activity. researchgate.netfao.org

Table 1: Enzymatic Reactions at the Ester Functionality

| Enzyme | Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|---|

| Novozym-435® | Transesterification | cis-3,5-Diacetoxy-1-cyclopentene | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | High yield (95%) and enantiomeric excess (>99%); reusable enzyme. researchgate.net |

| Wheat Germ Lipase (B570770) | Hydrolysis | (4R)-(+)-acetoxy-2-cyclopenten-1-one | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | Enzymatic hydrolysis for kinetic resolution. orgsyn.org |

| Electric Eel Acetylcholinesterase | Hydrolysis | Racemic diacetate | (1R,4S)-4-hydroxy-2-cyclopentenyl acetate | Kinetic resolution to obtain high purity enantiomer. orgsyn.org |

Transformations Involving the Cyclopentene (B43876) Alkene

The double bond in the cyclopentene ring is susceptible to various addition and cycloaddition reactions, expanding the synthetic utility of this compound.

[2+2] Photocyclodimerization Reactions of Related Structures

While specific examples for this compound are not prevalent, the [2+2] photocycloaddition is a well-established reaction for cyclopentene and its derivatives. researchgate.net This reaction, typically induced by UV light, leads to the formation of a cyclobutane (B1203170) ring through the dimerization of two alkene units. researchgate.net The stereochemical outcome of such reactions can often be controlled by using chiral templates or catalysts. researchgate.netnih.gov For related cyclopentenone structures, photodimerization is a known process. researchgate.net Supramolecular strategies, such as using cyclodextrins as hosts, have been employed to influence the regio- and enantioselectivity of photocyclodimerization reactions of similar chromophores. researchgate.netrsc.org

Addition Reactions to the Double Bond

The alkene functionality can undergo a variety of addition reactions.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other epoxidizing agents. For related 4-hydroxycyclopent-2-enones, stereospecific epoxidation has been observed where the hydroxyl group directs the epoxidation to occur on the trans face. researchgate.net This directing effect is a powerful tool for controlling the stereochemistry of the resulting epoxide.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would be expected to proceed via a halonium ion intermediate, leading to a dihalogenated cyclopentane (B165970) derivative.

Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding saturated cyclopentane derivative, 4-hydroxycyclopentyl acetate.

Rearrangement Reactions and Associated Mechanisms

Substituted cyclopentene systems can undergo various rearrangement reactions, often driven by the formation of more stable intermediates or products.

Piancatelli-type Rearrangements: While the classical Piancatelli rearrangement involves the acid-catalyzed conversion of furfuryl alcohols to 4-hydroxycyclopent-2-enones, related transformations of substituted cyclopentenones are known. orgsyn.orgacs.org Base-catalyzed rearrangements of substituted cyclopent-2-enones can occur, often proceeding through a retro-aldol/Michael addition mechanism to yield a thermodynamically more stable, more substituted alkene. stackexchange.com

Vinylcyclopropane-Cyclopentene Rearrangement: Though not a direct reaction of this compound itself, this rearrangement is a fundamental process for forming cyclopentene rings from vinylcyclopropanes. wikipedia.org The mechanism can be either a diradical two-step process or a concerted pericyclic reaction, with the operative pathway depending on the substituents. wikipedia.org

Radical Cation Rearrangements: Electron transfer from cyclopentane derivatives can generate cyclopentane-1,3-diyl radical cations, which can undergo 1,2-migration to form cyclopentene derivatives. rsc.org This type of rearrangement is noted for its high regio- and diastereoselectivity. rsc.org

Stereochemical Control and Diastereoselectivity in Transformations

The stereocenters in this compound play a crucial role in directing the stereochemical outcome of its reactions.

Substrate-Controlled Diastereoselectivity: The existing hydroxyl and acetate groups can direct incoming reagents to a specific face of the molecule. For example, in the epoxidation of related 4-hydroxycyclopent-2-enones, the hydroxyl group directs the epoxidizing agent to the opposite face, resulting in a trans relationship between the hydroxyl and the epoxide. researchgate.net Similarly, reductions of related β-hydroxy ketones often show high diastereoselectivity, favoring the formation of anti diols. researchgate.net

Enzyme-Catalyzed Desymmetrization and Kinetic Resolution: As discussed in section 3.2, enzymatic reactions are powerful tools for achieving high levels of stereocontrol. The desymmetrization of the precursor meso-diacetate, cis-3,5-diacetoxy-1-cyclopentene, using enzymes like Novozym-435® is a prime example of generating a single enantiomer of this compound with very high enantiomeric excess. researchgate.netsci-hub.se Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another common strategy. For instance, enzymatic hydrolysis of a racemic acetate can be used to separate enantiomers. orgsyn.orgacs.org

Table 2: Summary of Stereoselective Reactions

| Reaction Type | Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| Enzymatic Transesterification | Novozym-435® | Desymmetrization of meso-diacetate to (1R,4S)-enantiomer (>99% ee) | researchgate.net |

| Enzymatic Hydrolysis | Electric Eel Acetylcholinesterase | Kinetic resolution of racemic diacetate to afford (1R,4S)-monoacetate | orgsyn.org |

| Epoxidation | H₂O₂/KOH (on related enones) | Hydroxyl-directed, leading to trans-epoxide | researchgate.net |

| Reduction of β-hydroxy ketones | Tetramethylammonium triacetoxyborohydride | High diastereoselectivity for anti-diols | researchgate.net |

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is characterized by several key transformation pathways, each proceeding through distinct and well-defined mechanisms. The primary pathways discussed herein are the enzymatic desymmetrization for its synthesis, the photooxidation of its precursor, the reduction of the resulting endo-peroxide, and palladium-catalyzed allylic substitutions.

Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

The enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate is commonly synthesized via the enzymatic desymmetrization of the corresponding meso-diacetate, cis-3,5-diacetoxy-1-cyclopentene. researchgate.netsci-hub.seresearchgate.net This reaction is a transesterification or hydrolysis, typically catalyzed by lipases, with Novozym-435® being a frequently employed biocatalyst. researchgate.netsci-hub.se Novozym-435® is an immobilized form of Candida antarctica lipase B (CALB), which operates through a mechanism analogous to that of serine proteases. semanticscholar.orgcsic.es

The catalytic activity of CALB relies on a Ser-His-Asp catalytic triad (B1167595) located within the enzyme's active site. semanticscholar.org The desymmetrization mechanism proceeds as follows:

Acylation of the Enzyme: The serine residue (Ser105) of the catalytic triad, activated by the histidine (His224) and aspartate (Asp187) residues, acts as a nucleophile. It attacks the carbonyl carbon of one of the two enantiotopic acetate groups of the meso-diacetate substrate. This leads to the formation of a tetrahedral intermediate.

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing the monoacetate product, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, and forming a covalent acyl-enzyme intermediate. The enzyme selectively attacks the pro-R acetate group, leading to the (1R,4S) product.

Deacylation: A nucleophile, typically an alcohol like methanol for transesterification or water for hydrolysis, then attacks the carbonyl carbon of the acyl-enzyme intermediate. researchgate.netsci-hub.se This step is also facilitated by the catalytic triad. This attack forms another tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, releasing the second product (methyl acetate in the case of methanolysis) and regenerating the free enzyme, which can then enter another catalytic cycle.

The high enantioselectivity of this reaction (often >99% e.e.) is attributed to the specific geometric constraints of the enzyme's active site, which preferentially binds and orients one of the two prochiral acetate groups for nucleophilic attack by the serine residue. researchgate.netsemanticscholar.org Studies on CALB's active site reveal a more spacious pocket for the acyl-moiety, which influences its substrate specificity. semanticscholar.org

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack by Ser105 on the pro-R carbonyl group | Tetrahedral Intermediate 1 |

| 2 | Collapse of the intermediate, release of the monoacetate | Acyl-Enzyme Intermediate |

| 3 | Nucleophilic attack by methanol/water on the acyl-enzyme | Tetrahedral Intermediate 2 |

| 4 | Collapse of the intermediate, release of methyl acetate/acetic acid | Regenerated Enzyme |

Photooxidation of Cyclopentadiene (B3395910)

The synthesis of the precursor, cis-3,5-dihydroxy-1-cyclopentene, often begins with the photooxidation of cyclopentadiene. sci-hub.seresearchgate.net This reaction involves the generation of singlet oxygen (¹O₂), a high-energy excited state of molecular oxygen, which then reacts with cyclopentadiene in a [4+2] cycloaddition reaction. researchgate.netillinois.edustackexchange.com

The mechanism can be detailed in two main stages:

Generation of Singlet Oxygen: A photosensitizer, such as rose bengal, is irradiated with light (e.g., from a white LED lamp). sci-hub.se The sensitizer (B1316253) absorbs a photon, promoting it to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). This triplet sensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), promoting it to the reactive singlet oxygen (¹O₂) state while the sensitizer returns to its ground state (S₀).

[4+2] Cycloaddition: The generated singlet oxygen acts as a dienophile and reacts with cyclopentadiene (the diene) in a concerted pericyclic reaction. researchgate.netlibretexts.org The HOMO of the diene and the LUMO of the dienophile interact, leading to the simultaneous formation of two new sigma bonds and the creation of a bicyclic endo-peroxide, 2,3-dioxabicyclo[2.2.1]hept-5-ene. This reaction is analogous to the Diels-Alder reaction. illinois.edu

Reduction of the Endo-peroxide

The endo-peroxide formed from the photooxidation of cyclopentadiene is typically reduced in situ to the corresponding meso-diol, cis-3,5-dihydroxy-1-cyclopentene, using a reducing agent like thiourea (B124793). sci-hub.se The precise mechanism of this reduction has been the subject of investigation, with a couple of pathways proposed.

One proposed mechanism involves the initial formation of thiourea dioxide, which then acts as the reducing species. sci-hub.se However, kinetic studies monitoring the consumption of thiourea during the reaction suggest an alternative pathway is more likely. sci-hub.se This preferred mechanism involves the consumption of one mole of thiourea per mole of the endo-peroxide and proceeds as follows:

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking one of the oxygen atoms of the strained peroxide bridge.

Intermediate Formation and Fragmentation: This attack leads to the formation of an unstable intermediate which subsequently fragments. This fragmentation is proposed to proceed via a sulfenate intermediate or through the formation of a nitrile sulfide, which then decomposes to produce cyanamide (B42294) and elemental sulfur, along with the desired diol. sci-hub.se

Experimental data showing a pseudo-first-order kinetic profile for thiourea consumption under conditions of excess thiourea supports a mechanism where one mole of thiourea reduces one mole of the endo-peroxide. sci-hub.se

| Proposed Mechanism | Stoichiometry (Thiourea:Endo-peroxide) | Key Features |

| Via Thiourea Dioxide | 1:2 | Involves thiourea dioxide as an intermediate reductant. sci-hub.se |

| Direct Reduction | 1:1 | Supported by kinetic studies; involves nucleophilic attack by thiourea on the peroxide bond. sci-hub.se |

Palladium-Catalyzed Allylic Substitution

This compound is an excellent substrate for palladium-catalyzed allylic substitution reactions, also known as the Tsuji-Trost reaction. nih.govdntb.gov.ua This powerful C-C, C-N, or C-O bond-forming reaction proceeds through a well-established catalytic cycle involving a π-allyl palladium intermediate.

The general mechanism, as applied to this compound, is as follows:

Oxidative Addition: A palladium(0) complex, typically generated in situ from a precursor like Pd₂(dba)₃ and a phosphine (B1218219) ligand, coordinates to the double bond of the allylic acetate. nih.govnih.gov This is followed by the oxidative addition of the carbon-acetate bond to the metal center, displacing the acetate leaving group and forming a cationic (η³-allyl)palladium(II) complex.

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks the π-allyl complex. The regioselectivity of this attack is influenced by both electronic and steric factors of the π-allyl ligand and the nature of the nucleophile itself.

Reductive Elimination and Catalyst Regeneration: For inner-sphere pathways, reductive elimination from the palladium(II) center forms the new bond and regenerates the palladium(0) catalyst. For outer-sphere pathways, the attack itself forms the bond and liberates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic pathway allows for the stereospecific and regioselective introduction of a wide variety of substituents onto the cyclopentenyl ring.

Derivatization and Analog Development from 4 Hydroxycyclopent 2 En 1 Yl Acetate

Synthesis of Stereoisomerically Pure Derivatives

The generation of stereoisomerically pure derivatives of 4-hydroxycyclopent-2-en-1-yl acetate (B1210297) is fundamental to its application in asymmetric synthesis. Chemoenzymatic methods are particularly prominent in achieving high enantiomeric purity.

A primary strategy involves the desymmetrization of the meso precursor, cis-3,5-diacetoxy-1-cyclopentene (B1631268). researchgate.netsci-hub.se This diacetate is produced by acetylating cis-3,5-dihydroxy-1-cyclopentene, which itself can be synthesized via the photooxidation of cyclopentadiene (B3395910) followed by reduction. sci-hub.se The desymmetrization is often accomplished through enzymatic transesterification or hydrolysis. For instance, using the immobilized enzyme Novozym-435® (Candida antarctica Lipase (B570770) B) in methyl tert-butyl ether (MTBE) with methanol (B129727) results in the highly efficient production of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. researchgate.net This specific enzymatic process can yield the enantiomerically pure monoacetate (>99% e.e.) with an isolated yield of 95%. researchgate.net The enzyme demonstrates remarkable stability and can be reused multiple times without a significant loss of selectivity or yield. researchgate.netsci-hub.se

Other enzymes have also been successfully employed for this transformation. Acetylcholinesterase from electric eels and A.K. lipase are effective for the enzymatic hydrolysis of the racemic diacetate to yield the desired chiral monoacetate. orgsyn.orgresearchgate.net Similarly, penicillin G acylase has been used to resolve related racemic phenylacetyl esters, selectively hydrolyzing the (S)-enantiomer to give the corresponding (S)-alcohol with high enantioselectivity. researchgate.net

The synthesis of the (1R,4R) stereoisomer, (1R,4R)-4-Hydroxycyclopent-2-en-1-yl acetate, has also been reported, expanding the library of available chiral building blocks from this family. nih.gov These stereodivergent syntheses provide access to different enantiomeric series, which is crucial for synthesizing various natural products and their analogs. nih.gov

Enzymatic Synthesis of Stereoisomerically Pure Derivatives

| Enzyme | Precursor | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Novozym-435® | cis-3,5-Diacetoxy-1-cyclopentene | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95% | >99% | researchgate.netsci-hub.se |

| Electric Eel Acetylcholinesterase | rac-cis-3,5-Diacetoxy-1-cyclopentene | (1R,4S)-4-hydroxy-2-cyclopentenyl acetate | N/A | ≥99% | orgsyn.org |

| Penicillin G Acylase | rac-4-Oxo-2-cyclopentenyl phenylacetate | (S)-4-Oxo-2-cyclopentenyl alcohol | 90-92% | >99% | researchgate.netacs.org |

Functional Group Interconversions at the Acetate and Hydroxyl Positions

The hydroxyl and acetate moieties of 4-hydroxycyclopent-2-en-1-yl acetate serve as handles for a variety of functional group interconversions, allowing for selective modification and further elaboration of the molecule.

The secondary alcohol can be readily oxidized to a ketone. A common method involves using pyridinium (B92312) chlorochromate (PCC) in dichloromethane, which converts (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate into (4R)-(+)-acetoxy-2-cyclopenten-1-one in high yield (83%). orgsyn.orgnih.gov This oxidation is a key step in creating valuable cyclopentenone building blocks. acs.org

Conversely, the acetate group can be selectively removed. Enzymatic hydrolysis using lipases, such as wheat germ lipase, can cleave the ester to reveal the corresponding diol. acs.org This selective deprotection is valuable when the hydroxyl group needs to be manipulated while the other position remains protected.

Furthermore, the hydroxyl group can be protected to allow for reactions at other sites on the molecule. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group, which is installed by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This silylated derivative is stable to many reaction conditions, enabling transformations elsewhere on the cyclopentene (B43876) ring before being selectively removed. acs.org The hydroxyl group can also be acylated through esterification with acyl chlorides in the presence of a base like pyridine (B92270). google.com

Key Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydroxyl | Pyridinium chlorochromate (PCC) | Ketone | orgsyn.orgnih.gov |

| Acetate | Lipase (e.g., wheat germ lipase) | Hydroxyl | acs.org |

| Hydroxyl | tert-Butyldimethylsilyl chloride, Et3N, DMAP | TBDMS Ether | orgsyn.org |

| Hydroxyl | Acetyl chloride, pyridine | Acetate | google.com |

Elaboration into Polyfunctionalized Cyclopentanoid Structures

The core structure of this compound is a launchpad for constructing more complex, polyfunctionalized cyclopentanoids. The enone derivative, (R)-4-acetoxy-2-cyclopenten-1-one, is particularly useful in this regard. The enone motif allows for a wide range of transformations, including 1,4-conjugate additions and functionalizations at the allylic and α-carbonyl positions. acs.org

For example, organocuprates can be used for 1,4-conjugate addition to install side chains, a strategy famously used in prostaglandin (B15479496) synthesis. acs.org Similarly, conjugate addition of nitriles to related 2-substituted cyclopent-2-enones provides a direct route to elaborating the structure, which can then be converted into aldehydes and further functionalized. rsc.org

The alkene within the cyclopentene ring can also be functionalized. In one notable elaboration, a derivative of the compound is converted into a cis-fused δ-lactone through a 6-exo-trig atom-transfer radical cyclization. nih.gov This transformation creates a bicyclic system with multiple, well-defined stereocenters, demonstrating how the simple monocyclic precursor can be elaborated into more rigid and complex polycyclic frameworks. nih.govresearchgate.net

Role as a Precursor for Complex Molecular Architectures

The stereochemically defined nature of this compound and its derivatives makes them invaluable starting materials for the total synthesis of complex and biologically active molecules. nih.govacs.org The chirality established in the initial building block is transferred through the synthetic sequence to the final target molecule.

A primary application is in the synthesis of prostaglandins (B1171923) and their analogs. sci-hub.senih.govnih.gov The cyclopentane (B165970) core of these lipid compounds is directly sourced from building blocks like 4-hydroxycyclopentenone derivatives. acs.org For example, the synthesis of (±)-11-deoxyprostaglandins has been achieved from 2-(ω-hydroxyheptyl)cyclopent-2-enones, which are structurally related to derivatives of the title compound. rsc.org

This precursor is also fundamental to the synthesis of carbocyclic nucleosides, which are antiviral agents where a carbocycle replaces the sugar moiety of natural nucleosides. sci-hub.senih.govdocumentsdelivered.com Prominent drugs like Abacavir and Entecavir contain a cyclopentene core that can be derived from such chiral synthons. nih.gov The stability of the carbocyclic ring towards hydrolysis compared to a natural sugar ring imparts enhanced biostability to these drugs. nih.gov

In addition, these building blocks are used to synthesize various antibiotics, such as viridenomycin (B611691) and pentenomycin, and antitumor compounds like neocarzinostatin. sci-hub.se

Applications as a Precursor in Synthesis

| Precursor Family | Complex Molecular Architecture | Reference |

|---|---|---|

| Chiral Cyclopentenones / Cyclopentenols | Prostaglandins (e.g., PGE2, PGF2α) | nih.govacs.orgacs.org |

| Chiral Cyclopentenols / Aminocyclopentenols | Carbocyclic Nucleosides (e.g., Abacavir, Entecavir) | sci-hub.senih.gov |

| Chiral Cyclopentenones | Antibiotics (e.g., Viridenomycin, Pentenomycin) | sci-hub.se |

| Chiral Cyclopentenones | Antitumor agents (e.g., Neocarzinostatin) | sci-hub.se |

Development of Novel Chiral Scaffolds from the Compound

Beyond its direct use as a precursor, this compound is a platform for developing novel chiral scaffolds and building blocks for broader use in asymmetric synthesis. nih.govresearchgate.net These scaffolds retain the core cyclopentanoid structure and its inherent chirality but are modified to present different reactive groups for further synthesis.

For instance, an asymmetric approach has been developed to synthesize the hydroxylactone (+)-(3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one from a cyclopentene-based starting material. nih.govresearchgate.net This hydroxylactone is a key building block for a range of cis-1,2-disubstituted five-membered ring derivatives, including jasmonates and clavulones. nih.gov The development of such scaffolds provides synthetic chemists with versatile, enantiomerically pure intermediates that can be readily diversified to access a wide range of target molecules. researchgate.net The utility of these scaffolds lies in their conformational rigidity and the predictable stereochemical outcomes of their reactions, making them powerful tools in the construction of complex chiral molecules. rsc.org

Theoretical and Computational Studies of 4 Hydroxycyclopent 2 En 1 Yl Acetate

Conformational Analysis and Molecular Dynamics Simulations.

The conformational landscape of 4-hydroxycyclopent-2-en-1-yl acetate (B1210297) is dictated by the puckering of the five-membered ring and the orientation of its substituents. The cyclopentene (B43876) ring is not planar and can adopt various envelope and twist conformations. Molecular dynamics (MD) simulations are powerful tools to explore these conformational dynamics in different environments. nih.govmdpi.com

MD simulations of similar cyclopentene derivatives reveal that the ring dynamically samples multiple conformations. For 4-hydroxycyclopent-2-en-1-yl acetate, the interplay between the hydroxyl and acetate groups, including potential intramolecular hydrogen bonding, significantly influences the preferred conformations. The solvent environment also plays a critical role; in aqueous solutions, intermolecular hydrogen bonds with water molecules will compete with intramolecular interactions, affecting the conformational equilibrium. mdpi.commdpi.com

A representative table of low-energy conformers and their relative energies, often derived from computational chemistry software, would typically be presented in specialized studies. Lacking a direct study on this specific molecule, a hypothetical table based on related structures is illustrative.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C4-endo) | 35° | 0.00 | 65 |

| Twist (C3-C4) | 20° | 0.85 | 25 |

| Envelope (C1-exo) | -30° | 1.50 | 10 |

| This table is illustrative and based on general principles of cyclopentene conformational analysis. |

Electronic Structure and Bonding Characterization.

The electronic properties of this compound are fundamental to its reactivity. Density Functional Theory (DFT) is a common method to investigate the electronic structure, providing insights into orbital energies, charge distribution, and bonding. tsinghua.edu.cnaps.orgmdpi.com

The molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical reactivity. The HOMO is typically localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO is generally centered around the carbonyl group of the acetate, indicating its potential as an electrophilic site for nucleophilic attack.

The presence of the hydroxyl and acetate groups introduces significant polarization. The oxygen atoms are regions of high electron density, rendering them susceptible to interactions with electrophiles and capable of forming hydrogen bonds. The carbonyl carbon of the acetate group and the carbons of the double bond are relatively electron-deficient.

Basic computed electronic properties are available from public databases. nih.gov

| Property | Value | Method |

| XLogP3 | 0.1 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Exact Mass | 142.062994177 Da | PubChem 2.1 |

| Polar Surface Area | 46.5 Ų | Cactvs 3.4.6.11 |

Data sourced from PubChem CID 4428208. nih.gov

Reaction Pathway Computations and Transition State Modeling.

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound, especially in enzymatic catalysis. nih.govsemanticscholar.org One of the most important applications is the enzymatic desymmetrization of the corresponding meso-diacetate to produce enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. sci-hub.seresearchgate.net

Transition state modeling can be employed to understand the enzymatic kinetic resolution of acetates. researchgate.net In the lipase-catalyzed hydrolysis or transesterification, the enzyme stabilizes the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl group of the acetate. Computational models can calculate the energy barriers for the formation of these transition states for both enantiomers, explaining the observed stereoselectivity. nih.govacs.org

The general mechanism involves the formation of an acyl-enzyme intermediate. The enzyme's active site, often featuring a catalytic triad (B1167595) (e.g., Ser-His-Asp), facilitates the nucleophilic attack of the serine hydroxyl group on the acetate's carbonyl carbon. mdpi.com The subsequent steps involve the release of the alcohol (in this case, the desired product) and the hydrolysis of the acyl-enzyme intermediate.

| Reaction Step | Key Interactions | Computational Approach |

| Substrate Binding | Hydrogen bonding, hydrophobic interactions | Molecular Docking |

| Tetrahedral Intermediate Formation | Stabilization by oxyanion hole | QM/MM Calculations |

| Acyl-Enzyme Formation | Covalent bond formation with Serine | DFT, Transition State Search |

| Product Release | Diffusion from active site | Molecular Dynamics |

| This table outlines the typical computational approaches for studying enzyme-catalyzed reactions. |

Chirality and Stereochemical Predictions.

This compound possesses two stereocenters, leading to the possibility of four stereoisomers. The relative and absolute stereochemistry of these isomers is crucial for their biological activity. The synthesis of a single, desired stereoisomer, such as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is a significant challenge addressed by stereoselective synthesis. sci-hub.sechemsrc.com

Theoretical models can be used to predict the stereochemical outcome of reactions. In the context of enzymatic desymmetrization of the meso-diacetate precursor, computational docking and molecular dynamics simulations can predict which of the two enantiotopic acetate groups will preferentially bind to the enzyme's active site. nih.govmdpi.com The model that leads to a lower energy transition state for the hydrolysis is the one that is preferentially formed. researchgate.net

The prediction of stereoselectivity often relies on understanding the shape and electrostatic properties of the enzyme's active site and how the substrate fits within it. For lipases like Novozym 435, the active site is a chiral environment that discriminates between the two prochiral acetate groups of the meso substrate. researchgate.net

In Silico Modeling of Catalytic Interactions.

The enzymatic synthesis of enantiopure this compound, particularly using Novozym 435 (immobilized Candida antarctica lipase (B570770) B), is a well-established process. sci-hub.seresearchgate.net In silico modeling provides a molecular-level understanding of the interactions between the substrate and the enzyme that drive this highly selective catalysis. csic.esnih.gov

Molecular docking studies can predict the binding pose of the meso-diacetate within the active site of the lipase. preprints.orgnih.govresearchgate.net These studies often reveal that the pro-(R) or pro-(S) acetate group is positioned closer to the catalytic serine residue, predisposing it for reaction. Key interactions typically include hydrogen bonds between the substrate's carbonyl oxygen and the enzyme's oxyanion hole, as well as hydrophobic interactions between the cyclopentene ring and nonpolar residues in the active site. acs.orgnih.gov

Molecular dynamics simulations of the enzyme-substrate complex can then be used to explore the dynamic stability of these binding poses and to identify the conformational changes required for the reaction to proceed. mdpi.commdpi.com These simulations can also help to understand the role of the solvent and how it mediates the interaction between the substrate and the enzyme. nih.gov

| Enzyme | Substrate | Key Active Site Residues (CALB) | Predicted Interaction |

| Novozym 435 (CALB) | cis-3,5-Diacetoxycyclopent-1-ene | Ser105, Asp187, His224 (Catalytic Triad) | Nucleophilic attack by Ser105 on one of the acetate carbonyls. |

| Novozym 435 (CALB) | cis-3,5-Diacetoxycyclopent-1-ene | Trp104, Ile189 | Hydrophobic interactions with the cyclopentene ring. |

| Novozym 435 (CALB) | cis-3,5-Diacetoxycyclopent-1-ene | Thr40, Gln106 | Formation of the oxyanion hole to stabilize the tetrahedral intermediate. |

| This table is based on known interactions of substrates with Candida antarctica lipase B (CALB), the enzyme in Novozym 435. |

Advanced Analytical Methodologies in the Study of 4 Hydroxycyclopent 2 En 1 Yl Acetate

Chromatographic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical for chiral compounds like 4-Hydroxycyclopent-2-en-1-yl acetate (B1210297), as different enantiomers can exhibit distinct biological activities. Chromatographic techniques are the primary methods for separating and quantifying enantiomers. heraldopenaccess.us High-performance liquid chromatography (HPLC) is often the instrument of choice due to the high resolution of its stationary phases and the high sensitivity of its detectors. heraldopenaccess.us

Chiral HPLC is a powerful technique for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. rsc.org

In the context of 4-hydroxycyclopentenone derivatives, chiral HPLC is essential for verifying the success of enantioselective syntheses or enzymatic resolutions. For instance, in the enzymatic kinetic resolution of related structures, chiral HPLC analysis is the standard method to determine the enantiomeric excess of the resulting products. psu.edu A study on a related compound, 4-Oxo-5-propylcyclopent-2-en-1-yl acetate, employed a Chiralpak AS-H column to successfully separate the enantiomers and confirm an 84% e.e. uni-regensburg.de This demonstrates a typical application of the technique for this class of molecules. The separation of enantiomers is based on the formation of temporary diastereomeric complexes between the analyte and the CSP. researchgate.net

Table 1: Example of Chiral HPLC Method for a 4-Hydroxycyclopentenone Derivative

| Parameter | Condition | Source |

| Analyte | 4-Oxo-5-propylcyclopent-2-en-1-yl acetate | uni-regensburg.de |

| Instrument | Chiral HPLC | uni-regensburg.de |

| Chiral Stationary Phase | Chiralpak AS-H, 4.6 x 250 mm, 10 μm | uni-regensburg.de |

| Mobile Phase | n-heptane:isopropanol (90:10) | uni-regensburg.de |

| Flow Rate | 0.5 mL/min | uni-regensburg.de |

| Retention Time (t_R) | Major enantiomer: 42.1 min | uni-regensburg.de |

| Minor enantiomer: 69.5 min | uni-regensburg.de | |

| Result | 84% enantiomeric excess (e.e.) | uni-regensburg.de |

This method highlights how specific column and mobile phase combinations are optimized to achieve baseline separation, allowing for accurate quantification of each enantiomer.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced use of toxic solvents. chromatographyonline.comsphinxsai.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. sphinxsai.com This technique provides rapid, high-efficiency separations. sphinxsai.com

The principles of chiral separation in SFC are similar to HPLC, relying on chiral stationary phases (CSPs) to differentiate between enantiomers. chromatographyonline.com Polysaccharide-based CSPs are the most frequently used for chiral SFC applications. chromatographyonline.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC can operate at higher flow rates than HPLC without sacrificing efficiency, often leading to significantly shorter analysis times. chromatographyonline.com This high-throughput capability is particularly valuable in pharmaceutical development. chromatographyonline.com While a specific application for 4-Hydroxycyclopent-2-en-1-yl acetate is not prominently documented, the successful separation of a wide range of pharmaceutical compounds by chiral SFC suggests its high potential for this molecule. nih.govvub.be The technique is particularly well-suited for the analysis and purification of chiral intermediates. nih.gov

Table 2: Hypothetical SFC Conditions for this compound

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak AD-H) nih.govmdpi.com |

| Mobile Phase | CO2 / Methanol (or Ethanol) gradient mdpi.com |

| Back Pressure | 150 bar mdpi.com |

| Temperature | 35-40 °C mdpi.com |

| Detection | UV or Circular Dichroism (CD) mdpi.com |

In-situ Spectroscopic Monitoring of Synthetic Reactions

Process Analytical Technology (PAT) utilizes in-situ, on-line, or at-line analytical tools to monitor and control manufacturing processes in real-time. sigmaaldrich.com This approach builds quality into the process rather than relying solely on end-product testing. sigmaaldrich.com Spectroscopic methods such as Near-Infrared (NIR), Raman, and UV-Vis are often integrated directly into reaction vessels to track the consumption of reactants and the formation of products and intermediates. sigmaaldrich.comresearchgate.net

For the synthesis of this compound, which can be prepared via methods like the enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (B1631268), in-situ monitoring could provide significant advantages. researchgate.net Instead of traditional off-line analysis like thin-layer chromatography, an in-line spectroscopic probe could continuously measure the concentration of the diacetate starting material and the monoacetate product. google.com This real-time data allows for precise determination of the reaction endpoint, optimization of reaction conditions, and ensures consistent product quality, aligning with the principles of Quality by Design (QbD). nih.govdtu.dk

Advanced Mass Spectrometry for Reaction Intermediate Identification

Understanding a reaction mechanism often requires the detection and characterization of transient or low-concentration intermediates. rsc.org Advanced mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is an exceptionally sensitive tool for this purpose. nih.gov ESI-MS can directly sample a reaction mixture and detect charged intermediates that are often key to catalytic cycles or reaction pathways. nih.gov

In the synthesis or subsequent derivatization of this compound, ESI-MS could be employed to identify potential intermediates. By analyzing the reaction solution at various time points, one could detect the mass-to-charge ratio of proposed transient species. This information provides direct evidence for a hypothesized mechanism, which might be difficult to obtain by other spectroscopic methods like NMR or IR if the intermediates are too short-lived or present in concentrations below detection limits. rsc.orgnih.gov

Crystallographic Analysis of Crystalline Derivatives

While this compound itself may not be readily crystalline, its derivatives can often be converted into a form suitable for single-crystal X-ray diffraction. This technique provides unambiguous proof of a molecule's three-dimensional structure, including its relative and absolute stereochemistry.

A key example is the derivatization of the related 4-hydroxycyclopent-2-enone with 3,4-dimethoxybenzyl thiol to give a thio-adduct. psu.edu This derivative was successfully crystallized, and its structure was determined by X-ray analysis. psu.edu The resulting crystal structure provided definitive confirmation of the compound's stereoconfiguration. psu.edu This strategy of derivatization to achieve a crystalline solid is a powerful tool for unequivocally assigning the stereochemistry of chiral building blocks that are otherwise difficult to analyze.

Integration of Analytical Techniques for Process Monitoring

A comprehensive understanding and control of a chemical process is best achieved by integrating multiple analytical techniques. researchgate.net The synthesis and purification of this compound can be monitored from start to finish using a suite of complementary methods within a Process Analytical Technology (PAT) framework. dtu.dk

A hypothetical integrated approach could look as follows:

Reaction Monitoring: An in-line NIR or Raman probe provides real-time data on the conversion of the starting material to the product, ensuring the reaction goes to completion without forming significant impurities. researchgate.net

Mechanistic Study: During process development, ESI-MS is used to sample the reaction, helping to elucidate the mechanism and identify potential byproducts that could affect purity. nih.gov

Quality Control: At the end of the reaction, at-line or on-line SFC/HPLC is employed to rapidly determine the enantiomeric excess of the chiral product, ensuring it meets the required stereochemical purity. heraldopenaccess.uschromatographyonline.com

Structural Verification: A crystalline derivative can be prepared and analyzed by X-ray crystallography to provide absolute confirmation of the desired enantiomer's structure. psu.edu

This integrated strategy, combining real-time process control with detailed off-line or at-line analysis, ensures a robust, efficient, and well-understood manufacturing process for high-purity this compound.

Q & A

Q. How can researchers optimize the synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as catalysts (e.g., acid/base catalysts), temperature, and solvent polarity. For cyclopentenyl derivatives, regioselective protection/deprotection of hydroxyl groups and acetylation conditions (e.g., acetic anhydride stoichiometry) are critical. Purification via column chromatography or recrystallization should be validated using techniques like HPLC or NMR to confirm purity . Comparative analysis of analogous compounds (e.g., methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate) can guide solvent selection and reaction time adjustments .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for structural confirmation, particularly for resolving stereochemistry and acetyl group placement. DEPT and COSY experiments can clarify coupling patterns in the cyclopentene ring .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula, while fragmentation patterns help identify functional groups .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) ensures purity, as demonstrated for hydroxyaryl acetates .

Q. What are the best practices for confirming the stereochemical configuration of this compound?

- Methodological Answer : Stereochemical analysis requires a combination of:

- Chiral chromatography : Use chiral columns (e.g., Chiralpak®) with polar mobile phases to separate enantiomers .

- Optical rotation : Compare experimental -D values with literature data for related cyclopentenyl esters .

- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and verify configurations .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound under varying environmental conditions?

- Methodological Answer :

- Reactivity : Molecular dynamics simulations can model hydrolysis kinetics in aqueous environments, focusing on pH-dependent ester bond cleavage .

- Stability : Thermogravimetric analysis (TGA) paired with DFT-based transition state analysis predicts thermal degradation pathways. For photostability, UV-Vis spectroscopy under controlled light exposure identifies degradation products .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Standardized protocols : Adopt ASTM or OECD guidelines for measuring melting points and solubility to minimize experimental variability .

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-hydroxyphenyl acetate) using databases like NIST WebBook or PubChem .

- Replicate studies : Reproduce synthesis and characterization under controlled conditions to identify sources of inconsistency (e.g., impurities, hydration states) .

Q. How do reaction mechanisms differ when synthesizing this compound via enzymatic vs. chemical catalysis?

- Methodological Answer :

- Enzymatic routes : Lipases (e.g., Candida antarctica) selectively acetylate hydroxyl groups under mild conditions, reducing side reactions. Monitor enantiomeric excess (ee) via chiral GC .

- Chemical catalysis : Acid-catalyzed acetylation may lead to cyclopentene ring opening; kinetic studies using in-situ IR spectroscopy track intermediate formation .

Q. What advanced techniques characterize surface interactions and adsorption behavior of this compound on materials?

- Methodological Answer :

- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces, relevant for drug delivery or catalytic studies .

- Adsorption isotherms : Langmuir or Freundlich models quantify binding affinity, with GC-MS analyzing desorbed species .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer :

- Detailed protocols : Include exact molar ratios, purification gradients (e.g., hexane:ethyl acetate), and instrument calibration data .

- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .

- Negative results : Report failed conditions (e.g., solvent incompatibility) to guide future optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products